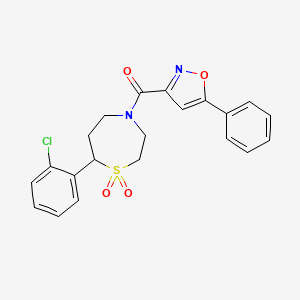

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone

CAS No.: 2034459-03-3

Cat. No.: VC7186511

Molecular Formula: C21H19ClN2O4S

Molecular Weight: 430.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034459-03-3 |

|---|---|

| Molecular Formula | C21H19ClN2O4S |

| Molecular Weight | 430.9 |

| IUPAC Name | [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

| Standard InChI | InChI=1S/C21H19ClN2O4S/c22-17-9-5-4-8-16(17)20-10-11-24(12-13-29(20,26)27)21(25)18-14-19(28-23-18)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 |

| Standard InChI Key | RHMOXJMKSBTHEH-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Introduction

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₄S |

| Molecular Weight | Approximately 390.84 g/mol |

| Functional Groups | Chlorophenyl, Isoxazole, Thiazepane |

| Classification | Heterocyclic compound |

Synthesis

The synthesis of this compound involves multi-step organic reactions requiring precise control over conditions to ensure high yield and purity. Typical methods include:

-

Formation of the Thiazepane Ring:

-

This step involves cyclization reactions to generate the seven-membered thiazepane ring with a dioxido group.

-

-

Attachment of Substituents:

-

The chlorophenyl group is introduced via electrophilic substitution.

-

The isoxazole moiety is added through condensation reactions involving nitriles and hydroxylamines.

-

-

Final Coupling:

-

The methanone bridge connects the two main fragments through carbon-carbon bond formation.

-

These steps often require catalysts and specific solvents to optimize reaction conditions.

Chemical Reactivity:

-

The presence of electron-withdrawing groups (chlorine) enhances its stability.

-

The isoxazole moiety may undergo nucleophilic attack under specific conditions.

Biological Significance

Compounds with similar structures are known for their diverse pharmacological activities, including:

-

Antimicrobial Effects:

-

The thiazepane ring has been associated with antibacterial and antifungal properties.

-

-

Anti-inflammatory Activity:

-

Isoxazole derivatives often exhibit inhibition of inflammatory mediators such as COX enzymes.

-

-

Potential as CNS Agents:

-

The structural resemblance to other CNS-active molecules suggests possible interaction with neurotransmitter receptors or enzymes.

-

Applications

This compound has potential applications in medicinal chemistry due to its unique structure:

-

Drug Discovery:

-

It can serve as a lead compound for designing drugs targeting infections or inflammatory diseases.

-

-

Material Science:

-

The heterocyclic framework may find use in developing advanced materials with specific electronic or optical properties.

-

-

In Silico Studies:

-

Computational docking studies can predict its binding affinity to biological targets such as enzymes or receptors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume